Evidence Item 1: Synthetic Efficiency of N-Boc-3-iodoindazoles in Suzuki-Miyaura Cross-Coupling Versus Unprotected 3-Iodoindazoles
The N-Boc-3-iodoindazole scaffold, which includes tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate as a core structural analog, enables a streamlined two-step Suzuki cross-coupling/deprotection/N-arylation sequence yielding 1,3-diarylindazoles in excellent overall yields. The Boc protection prevents competing N-arylation during the initial C3-coupling step, a side reaction that plagues unprotected 3-iodoindazoles. In a representative study, N-Boc-3-iodo-5-methoxyindazole (a closely related positional isomer of the target compound) underwent Suzuki coupling with phenyl boronic acid using Pd(PPh3)4 and Na2CO3 in dioxane at 140°C under microwave irradiation for 10 minutes, providing the coupled product in high yield [1]. The general protocol starting from 3-iodo-N-Boc indazole derivatives proceeds with excellent overall yield [1].
| Evidence Dimension | Suzuki cross-coupling yield and chemoselectivity |
|---|---|
| Target Compound Data | Target compound bears N1-Boc and C3-iodo; protocol starting from 3-iodo-N-Boc indazole derivatives proceeds with excellent overall yield in two-step sequence [1] |
| Comparator Or Baseline | Unprotected 3-iodoindazole: susceptible to competing N-arylation, requiring additional protection/deprotection steps or resulting in lower isolated yields |
| Quantified Difference | Excellent overall yield for N-Boc-protected pathway; quantitative yield data not reported for unprotected comparator under identical conditions |
| Conditions | Suzuki-Miyaura cross-coupling: phenyl boronic acid, Pd(PPh3)4, Na2CO3 (2N), dioxane, 140°C, 10 min microwave irradiation |
Why This Matters
The N1-Boc protection directly enables high-yielding, chemoselective C3-functionalization without requiring separate protection steps, reducing synthetic step count and improving atom economy.
- [1] Hopkins CR, et al. Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Lett. 2010;51(29):3796-3799. View Source
